2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone
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Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a triazolopyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE typically involves multi-step organic reactions The triazolopyrimidine ring is then synthesized and attached to the benzoxazole derivative
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, triazolopyrimidine derivatives, and compounds with trifluoromethyl groups. Examples include:
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-PROPANONE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-BUTANONE
Uniqueness
The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14F3N5O2S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C16H14F3N5O2S/c1-9-6-12(16(17,18)19)24-14(20-8-21-24)23(9)13(25)7-27-15-22-10-4-2-3-5-11(10)26-15/h2-5,8-9,12H,6-7H2,1H3 |
InChI Key |
NUQCBJNKTMSTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC=N2)N1C(=O)CSC3=NC4=CC=CC=C4O3)C(F)(F)F |
Origin of Product |
United States |
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